molecular formula C7H10N2O B1595609 3-Amino-2,6-dimethylpyridin-4-ol CAS No. 409316-67-2

3-Amino-2,6-dimethylpyridin-4-ol

Cat. No.: B1595609
CAS No.: 409316-67-2
M. Wt: 138.17 g/mol
InChI Key: AGMYJMJWQBOGLE-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylpyridin-4-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. This compound is characterized by its solid form and a melting point of 238-239°C. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dimethylpyridin-4-ol typically involves the cyclization of 2,6-dimethylpyridine-4-carboxylic acid or its derivatives. The reaction conditions include heating the starting materials in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods: . The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,6-dimethylpyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of alkylated derivatives of the pyridinol structure.

Scientific Research Applications

3-Amino-2,6-dimethylpyridin-4-ol is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: Studying the biological activity of pyridinol derivatives in various biochemical assays.

  • Medicine: Developing pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.

  • Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 3-Amino-2,6-dimethylpyridin-4-ol exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as enzymes or receptors involved in inflammatory pathways. The exact molecular pathways and targets vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 4-Amino-2,6-dimethylpyridine

  • 2,6-dimethylpyridin-4-ol

  • 3-Amino-2,6-dimethylpyridine

Properties

IUPAC Name

3-amino-2,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-6(10)7(8)5(2)9-4/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMYJMJWQBOGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342998
Record name 4-Pyridinol, 3-amino-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409316-67-2
Record name 3-Amino-2,6-dimethyl-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409316-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3-amino-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,6-dimethylpyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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